molecular formula C16H21N3O2 B12904432 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione CAS No. 67744-73-4

3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione

Cat. No.: B12904432
CAS No.: 67744-73-4
M. Wt: 287.36 g/mol
InChI Key: REQOFULKQCHQKO-UHFFFAOYSA-N
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Description

3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS: 67744-75-6) is a heterocyclic organic compound with the molecular formula C₁₅H₁₉N₃O₂. Its structure comprises a fused pyridazine-triazepine-dione core, substituted with a benzyl group at position 3 and a methyl group at position 7 (Fig. 1). The InChI string InChI=1S/C15H19N3O2/c1-12-6-5-9-17-14(19)10-16(11-15(20)18(12)17)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 confirms the stereochemistry and connectivity of the molecule, including the hexahydro backbone and ketone functionalities at positions 1 and 5 .

Properties

CAS No.

67744-73-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-benzyl-7-methyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C16H21N3O2/c1-13-6-5-9-18-15(20)11-17(12-16(21)19(13)18)10-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

REQOFULKQCHQKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2N1C(=O)CN(CC2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide has been reported to yield similar compounds . Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Parameter 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione 3-[(Hexahydro-1H-azepin-1-yl)methyl]-5-nitro-1H-indole
Core Structure Pyridazino-triazepine-dione fused ring system Indole with azepine-methyl and nitro substituents
Substituents 3-Benzyl, 7-methyl 3-(Hexahydroazepinyl)methyl, 5-nitro
Molecular Weight 273.34 g/mol 273.34 g/mol
Key Functional Groups Two ketone groups (dione), tertiary amines Nitro group, tertiary amine (azepine)

Physicochemical and Functional Differences

Solubility and Polarity: The pyridazino-triazepine-dione core in 67744-75-6 introduces two polar ketone groups, likely enhancing water solubility compared to the indole-based 101831-95-2, which relies on a single nitro group for polarity.

Stereochemical Complexity :

  • The hexahydro backbone of 67744-75-6 creates multiple stereocenters (e.g., positions 7 and 12), which could lead to isomerism and complicate synthesis. In contrast, 101831-95-2 has a simpler indole scaffold with fewer stereochemical challenges .

Pharmacological Implications :

  • The rigid, fused triazepine-dione system in 67744-75-6 may favor interactions with flat binding pockets (e.g., enzyme active sites), while the flexible azepine-methyl chain in 101831-95-2 could enable broader receptor engagement .

Biological Activity

3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a compound belonging to the triazepine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications through a review of recent literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2C_{16}H_{21}N_3O_2 with a molecular weight of approximately 287.37 g/mol. The compound features a triazepine ring fused with a pyridazine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazepine family exhibit significant antimicrobial properties. For instance, derivatives of triazepines have shown activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Certain derivatives demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 65 to 80 mg/mL .
  • Fungal Activity : Notably, some triazepine derivatives were effective against Candida albicans, with inhibition zones reaching up to 11 mm .
Compound Target Inhibition Zone (mm) MIC (mg/mL)
Triazepine AStaphylococcus aureus970
Triazepine BEscherichia coli1565
Triazepine CCandida albicans1180

Anticancer Activity

The anticancer potential of triazepines has been explored in various studies. Compounds containing the triazepine structure have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : In vitro studies have demonstrated efficacy against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • IC50 Values : For example, one derivative exhibited IC50 values of approximately 0.98 µM against A549 cells .

Neuroprotective Effects

Triazepines are also being investigated for their neuroprotective properties. Research indicates that certain derivatives can modulate neurotransmitter levels and exhibit anxiolytic effects in animal models. These effects are attributed to the ability of these compounds to interact with GABA receptors and influence neuroinflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of triazepines:

  • A study on a novel triazepine derivative showed significant reduction in tumor size in xenograft models compared to controls.
  • Another investigation revealed that a specific compound improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta levels.

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione?

Methodological Answer:

  • Start with heterocyclic amines or diazonium chloride as precursors (e.g., benzofuran derivatives) .
  • Use sodium salts of propenone intermediates for cyclization reactions under controlled temperature (e.g., room temperature for 24 hours in dioxane) .
  • Purify via crystallization (e.g., methanol washing) and validate yields using gravimetric analysis.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

  • Perform elemental analysis to confirm molecular composition.
  • Use spectral data (IR for functional groups, NMR for hydrogen/carbon environments, and mass spectrometry for molecular weight) .
  • Cross-validate with X-ray crystallography if crystalline forms are obtainable.

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • Use fume hoods for volatile solvents and wear nitrile gloves to prevent skin irritation (CLP classification: Skin Irritant Category 2) .
  • Store in airtight containers at 2–8°C to avoid degradation .
  • Follow spill protocols: neutralize with inert absorbents (e.g., sand) and avoid water to prevent uncontrolled reactions .

Q. How to design a preliminary pharmacological activity study for this compound?

Methodological Answer:

  • Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with dose-response curves.
  • Apply triangulation by combining quantitative (IC50 values) and qualitative (structural docking simulations) methods to validate mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Screen solvents (e.g., dioxane vs. DMF) to improve solubility and reduce side reactions .
  • Use catalytic additives (e.g., Lewis acids) to accelerate cyclization kinetics.
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Conduct meta-analysis of assay conditions (e.g., pH, temperature, cell lines) to identify variables affecting reproducibility .
  • Employ mixed-methods validation : compare in vitro results with in silico predictions (e.g., molecular dynamics simulations) .
  • Replicate studies under standardized protocols to isolate confounding factors .

Q. How to assess the compound’s ecological toxicity for disposal compliance?

Methodological Answer:

  • Perform aquatic toxicity assays (e.g., Daphnia magna LC50 tests) as per OECD guidelines .
  • Evaluate bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models .
  • Compare degradation rates under UV exposure to determine environmental persistence .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Use density functional theory (DFT) to map electron distribution and reactive sites.
  • Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins .
  • Validate predictions with synthetic analogs and comparative pharmacophore modeling .

Q. How to address stability challenges during long-term storage?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .
  • Use lyophilization for hygroscopic samples or add stabilizers (e.g., antioxidants) .
  • Monitor via HPLC-MS to detect decomposition products .

Q. What interdisciplinary methodologies enhance mechanistic studies of this compound?

Methodological Answer:

  • Combine kinetic isotope effects (KIE) with isotopic labeling to trace reaction intermediates .
  • Integrate cryo-EM for structural insights into protein-compound interactions at near-atomic resolution.
  • Collaborate with computational chemists to refine force field parameters for dynamic simulations .

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